molecular formula C16H16N4O2 B2614188 (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide CAS No. 1192579-69-3

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2614188
CAS No.: 1192579-69-3
M. Wt: 296.33
InChI Key: WZLDMNGJAOZQOH-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide is a chemical reagent designed for research applications in medicinal and synthetic chemistry. This compound belongs to the class of cyanoacetamide derivatives, which are recognized as excellent building blocks for the synthesis of a diverse range of heterocyclic compounds with potential biological activity . The core structure of this reagent incorporates both a sulfamoyl-mimetic pyrazole moiety and an (E)-configured acrylamide group. Cyanoacetamide derivatives similar to this compound are frequently employed in Knoevenagel condensation reactions, cyclocondensation reactions, and other transformations to create pharmacologically relevant structures such as 2-pyridones, chromenes, pyrazoles, and thiazoles . Researchers can utilize this versatile scaffold to develop novel compounds for biological screening. While the specific biological data for this exact molecule is not fully established, related heterocyclic compounds incorporating sulfamoyl and cyanoacetamide functional groups have demonstrated promising in vitro antimicrobial properties, including activity against Gram-positive bacteria (e.g., Streptococcus pneumoniae ), Gram-negative bacteria (e.g., Escherichia coli ), and fungal strains such as Aspergillus fumigatus . This product is intended for research purposes to further explore such structure-activity relationships. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-10-15(11(2)20-19-10)8-12(9-17)16(21)18-13-4-6-14(22-3)7-5-13/h4-8H,1-3H3,(H,18,21)(H,19,20)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLDMNGJAOZQOH-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyano group and a pyrazole moiety. These structural characteristics are associated with various biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Anticancer Activity

Research indicates that compounds similar to (E)-2-cyano derivatives exhibit promising anticancer activities. For example, derivatives have been shown to induce apoptosis in cancer cells through the activation of p53 pathways and caspase cascades. Specifically, studies have indicated that modifications in the pyrazole ring enhance these biological properties, leading to increased efficacy against various cancer cell lines .

Case Study: Induction of Apoptosis
In vitro assays demonstrated that (E)-2-cyano derivatives significantly reduced cell viability in human cancer cell lines. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting a targeted approach to cancer treatment.

Anti-inflammatory Activity

The anti-inflammatory potential of (E)-2-cyano compounds has also been explored. In vivo studies using models of inflammation showed that these compounds significantly reduced edema and leukocyte migration in response to inflammatory stimuli. For instance, the compound was tested against zymosan-induced peritonitis, resulting in a notable decrease in inflammatory markers such as IL-1β and TNFα at non-toxic concentrations .

Table 1: Summary of Anti-inflammatory Effects

Treatment Dose (mg/kg)Reduction in Edema (%)Reduction in Leukocyte Migration (%)
561.868.5
1068.575.0
5090.590.5

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines such as IL-1β and TNFα.
  • Protein Interactions : Binding affinity studies indicate interactions with proteins involved in apoptosis and inflammation.

Synthesis and Future Directions

The synthesis of (E)-2-cyano derivatives typically involves condensation reactions between appropriate precursors under basic conditions. The development of novel derivatives with altered functional groups could further enhance their biological activity and selectivity.

Future research should focus on:

  • Structure-Activity Relationships (SAR) : Investigating how variations in structure affect biological outcomes.
  • In Vivo Studies : Conducting comprehensive animal studies to evaluate therapeutic potential and safety profiles.
  • Clinical Trials : Progressing towards human trials to assess efficacy and tolerability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Thermal Properties

Key physical properties of analogous compounds are summarized below:

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Key Structural Features Reference
Target Compound R1: 3,5-dimethylpyrazole; R2: 4-methoxyphenyl N/A N/A Pyrazole core, methoxy group N/A
5b () R1: 4-methoxyphenyl; R2: 4-sulfamoylphenyl 90 292 Sulfamoyl group, high crystallinity
5c () R1: 4-chlorophenyl; R2: 4-sulfamoylphenyl 63 286 Chloro substituent, lower yield
4f () R1: 7-hydroxycoumarin; R2: 4-methoxyphenethyl N/A N/A Coumarin core, methoxy-phenethyl
  • Thermal stability : The high melting points of 5b (292°C) and 5c (286°C) suggest strong intermolecular interactions (e.g., hydrogen bonding or π-stacking) facilitated by sulfamoyl and aryl groups (). The target compound’s 3,5-dimethylpyrazole may enhance thermal stability compared to coumarin derivatives ().

Research Findings and Implications

  • Structure-activity relationships : The 4-methoxy group in 5b and 4f correlates with enhanced biological and physical properties compared to halogenated analogs like 5c ().
  • Crystallography and validation : Structural analysis of related compounds relied on techniques such as SHELX-based refinement (), underscoring the importance of crystallographic validation for accurate property prediction.

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